Candesartan D4
Overview
Description
Candesartan D4, a variant of the antihypertensive medication Candesartan, is known for its efficacy in blocking the angiotensin II type 1 (AT1) receptors. This drug is part of the sartan class, which is renowned for its ability to manage and treat hypertension by preventing the binding of angiotensin II to AT1 receptors, thereby exerting a blood pressure-lowering effect.
Synthesis Analysis
The synthesis of Candesartan involves complex chemical processes. A notable method for creating a key intermediate of Candesartan is through the synthesis and structural characterization of methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. This process is enhanced by computational studies predicting molecular parameters and the most stable conformer's vibrational wavenumbers, frontier molecular orbitals energy diagram, and molecular electrostatic potential map (Pintilie et al., 2019).
Molecular Structure Analysis
The molecular structure of Candesartan D4 is characterized by its interaction with membrane bilayers, influencing its pharmacological properties. Studies using spectroscopy methods have provided insights into its perturbation, localization, orientation, and dynamic properties in membrane models, highlighting the distinct interactions of Candesartan compared to other sartans like Losartan (Fotakis et al., 2011).
Chemical Reactions and Properties
Candesartan's chemical properties enable it to undergo various reactions, including its transformation into novel radiotracers like [(11)C]methyl-candesartan for imaging angiotensin II type 1 (AT1) receptors, demonstrating its potential in medical diagnostics (Hadizad et al., 2009).
Physical Properties Analysis
The physical properties of Candesartan D4, such as its solubility and stability, are crucial for its formulation and efficacy. For instance, the development of solid lipid nanoparticles (SLNs) of Candesartan has shown to improve its oral bioavailability, indicating a significant enhancement in dissolution rate and pharmacodynamic effect, which can be attributed to the drug's amorphous form within the SLNs (Dudhipala & Veerabrahma, 2016).
Chemical Properties Analysis
Exploring the chemical properties of Candesartan involves understanding its interaction with different substances and its behavior under various conditions. For example, the development of Candesartan and trityl Candesartan's SOD mimetic copper(II) complexes has revealed an improvement in the antioxidant activity and antihypertensive capacity of the drug, offering insights into novel therapeutic potentials (Islas et al., 2013).
Scientific Research Applications
-
Pharmaceutics
- Application : Candesartan D4 is used in the development of an in vitro–in vivo correlation (IVIVC) for immediate release candesartan cilexetil formulations .
- Methods : An in vitro dissolution test is designed as a development tool. Data from two bioequivalence studies were scaled and combined to obtain the dataset for the IVIVC .
- Results : The IVIVC could be used to reduce failures in future bioequivalence studies .
-
Pharmaceutical Development
- Application : Candesartan D4 is used in the systematic development of solid dispersions by solvent evaporation method to enhance the solubility and bioavailability .
- Methods : Eighteen formulations of solid dispersions were prepared with 1:1 and 1:3 ratios of drug: carrier and with and without surfactant .
- Results : There was significant improvement in the rate of drug release from all 20 solid dispersions .
-
Ion-Exchange Chromatography
- Application : Candesartan D4 is used in ion-exchange chromatography (IC) applications .
- Methods : IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
- Results : This application can be applied toward environmental or food analysis and quality control .
-
Neurology
- Application : Candesartan D4 is being studied for its potential use in slowing or preventing the progression of Mild Cognitive Impairment (MCI) to Alzheimer’s disease .
- Methods : This involves conducting larger and longer randomized clinical trials .
- Results : The study provides scientific evidence to proceed to larger and longer randomized clinical trials .
-
Hypertension Treatment
- Application : Candesartan is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension .
- Methods : It is available as a prodrug in the form of candesartan cilexetil . It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .
- Results : It has been shown to effectively lower blood pressure, thereby reducing the risk of strokes, heart attacks, and kidney problems .
-
Heart Failure Management
- Application : Candesartan may be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease .
- Methods : It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .
- Results : Randomised control trials have shown candesartan reduces heart failure hospitalisations and cardiovascular deaths for patients who have heart failure with reduced left ventricular ejection fraction .
-
Prehypertension Treatment
- Application : Candesartan is used in the treatment of prehypertension .
- Methods : It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly .
- Results : In a four-year randomized controlled trial, candesartan was compared to placebo to see whether it could prevent or postpone the development of full-blown hypertension in people with so-called prehypertension .
-
Migraine Prophylaxis
- Application : Candesartan is used for the prophylaxis of migraines .
- Methods : It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly .
- Results : It has been shown to effectively reduce the frequency and severity of migraines .
properties
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-ZGAVCIBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Candesartan-d4 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.